2,3-Dichloro-4-nitrobenzamide
Description
2,3-Dichloro-4-nitrobenzamide (CAS RN: 328258-42-0) is a halogenated nitrobenzamide derivative with the molecular formula C₁₃H₇Cl₃N₂O₃ and a molecular weight of 345.57 g/mol. Its structure comprises a benzamide backbone substituted with two chlorine atoms at the 2- and 3-positions of the phenyl ring and a nitro group (-NO₂) at the 4-position (Figure 1). The compound is synthesized via the reaction of 4-nitrobenzoyl chloride with 2,3-dichloroaniline under controlled conditions, typically involving dichloromethane and triethylamine as a base catalyst .
Properties
IUPAC Name |
2,3-dichloro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-5-3(7(10)12)1-2-4(6(5)9)11(13)14/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLAQSGHAKAWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302262 | |
| Record name | Benzamide, 2,3-dichloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803805-60-8 | |
| Record name | Benzamide, 2,3-dichloro-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803805-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,3-dichloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitrobenzamide typically involves the nitration of 2,3-dichlorobenzamide. The process begins with the chlorination of benzamide to introduce chlorine atoms at the 2 and 3 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Reduction: 2,3-Dichloro-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,3-Dichloro-4-nitrobenzoic acid and ammonia.
Scientific Research Applications
2,3-Dichloro-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Nitrobenzamide Derivatives
Key Observations :
Electron-Withdrawing Groups : The 2,3-dichloro-4-nitro substitution in the target compound enhances electrophilicity compared to simpler derivatives like 4-nitrobenzamide. This may improve binding affinity in enzyme interactions, as seen in studies where nitro groups stabilize transition states in catalytic processes .
Biological Activity : N-(3-Chlorophenethyl)-4-nitrobenzamide, synthesized from 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, demonstrates bio-functional hybrid characteristics, suggesting that the addition of a chlorinated phenethyl group can modulate pharmacokinetic properties (e.g., membrane permeability) .
Agrochemical Relevance : Analogues such as 4-chloro-N-(2,4-dichlorophenyl)benzamide (etobenzanid) highlight the role of halogenated benzamides in pesticide development. The target compound’s additional nitro group may confer herbicidal or fungicidal activity, though direct evidence is absent in the provided data .
Critical Analysis :
- The target compound and N-(3-chlorophenethyl)-4-nitrobenzamide share a common synthetic strategy: nucleophilic acyl substitution between an amine and 4-nitrobenzoyl chloride. However, steric hindrance from the 2,3-dichloro substituents in the target compound may necessitate longer reaction times or elevated temperatures compared to less-hindered analogues .
- Purification methods vary; for example, N-(3-chlorophenethyl)-4-nitrobenzamide is purified via alumina chromatography, whereas simpler derivatives like 4-nitrobenzamide are commercially synthesized at scale .
Physicochemical and Spectral Properties
- ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm), amide NH (δ 8.5–9.0 ppm).
- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), nitro group carbons (δ ~140 ppm).
- UV-Vis : Strong absorption at ~260–280 nm due to nitro and aromatic groups .
The target compound’s additional chlorine atoms would likely shift NMR signals downfield and increase molecular mass, as reflected in its higher molecular weight (345.57 vs. 304.73 for N-(3-chlorophenethyl)-4-nitrobenzamide).
Biological Activity
2,3-Dichloro-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure. The specific arrangement of these substituents contributes to the compound's unique chemical reactivity and biological activity.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 220.03 g/mol |
| Melting Point | Approximately 130-132 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to a range of biological effects. The presence of chlorine atoms enhances the compound's lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical applications in treating infections.
Antitumor Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. The compound's mechanism involves the inhibition of specific enzymes associated with tumor progression and survival . For example, it has been noted to inhibit inducible nitric oxide synthase (iNOS), which plays a role in tumor microenvironment modulation.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on breast cancer cell lines, this compound exhibited an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity . This suggests potential as an antitumor agent.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited several pathogenic bacteria, demonstrating its utility in developing new antimicrobial therapies.
- Mechanistic Insights : Studies have shown that the nitro group can form reactive metabolites that contribute to the compound's biological effects. This bioreduction process is crucial for its interaction with biological macromolecules .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique biological profile of this compound:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| 2,4-Dichloro-3-nitrobenzamide | Moderate antimicrobial activity | Different substitution pattern |
| 2,5-Dichloro-4-nitrobenzamide | Lower cytotoxicity | Variations in reactivity |
| 4-Nitrobenzamide | Lacks chlorine substituents | Less reactive; simpler structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
